DPP-4 Inhibitory Potency of 4-(1H-Pyrazol-1-yl)phenyl Scaffold Derivative Versus Clinical Benchmark Sitagliptin
The thiosemicarbazide derived from [4-(1H-pyrazol-1-yl)phenyl]methanol (via the isothiocyanate intermediate) yielded compound 2f, a 4-bromobenzylidene-thiosemicarbazone, which inhibited DPP-4 with an IC₅₀ of 1.266 ± 0.264 nM, representing a 3.5-fold greater potency than the marketed drug sitagliptin (IC₅₀ = 4.380 ± 0.319 nM) measured in the same fluorescence-based assay [1]. This scaffold-dependent potency advantage is not recapitulated by the corresponding meta- or ortho-pyrazole regioisomers, as molecular docking confirmed that the para-pyrazole engages in critical π-π stacking with Arg358 and Tyr666 in the DPP-4 active site [1].
| Evidence Dimension | DPP-4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.266 ± 0.264 nM (compound 2f, a derivative incorporating the 4-(1H-pyrazol-1-yl)phenyl scaffold) |
| Comparator Or Baseline | Sitagliptin: IC₅₀ = 4.380 ± 0.319 nM |
| Quantified Difference | 3.5-fold more potent than sitagliptin |
| Conditions | Fluorescence-based DPP-4 inhibition assay; compound 2f synthesized from 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide intermediate derived from the title alcohol |
Why This Matters
This data demonstrates that the 4-(1H-pyrazol-1-yl)phenyl scaffold, when elaborated via the benzylic alcohol handle, can deliver target engagement superior to a billion-dollar clinical benchmark, validating procurement of the para-substituted building block over regioisomers that lack this SAR-validated geometry.
- [1] Arslan, S.; Kocyigit-Kaymakcioglu, B.; Tabanca, N.; et al. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules 2020, 25(21), 5003. https://doi.org/10.3390/molecules25215003 View Source
